2-oxo-4-propyl-2H-chromen-7-yl beta-D-glucopyranoside
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Overview
Description
2-oxo-4-propyl-2H-chromen-7-yl beta-D-glucopyranoside is a chemical compound that belongs to the class of chromen-2-ones, also known as coumarins. These compounds are known for their diverse biological activities and are often found in various plants. The compound consists of a chromen-2-one core with a propyl group at the 4-position and a beta-D-glucopyranoside moiety at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-4-propyl-2H-chromen-7-yl beta-D-glucopyranoside typically involves the condensation of a suitable chromen-2-one derivative with a glucopyranoside donor. One common method involves the use of 2-oxo-4-propyl-2H-chromen-7-ol as the starting material, which is then reacted with a protected glucopyranosyl donor under acidic or basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are often employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-oxo-4-propyl-2H-chromen-7-yl beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The chromen-2-one core can be oxidized to form quinone derivatives.
Reduction: Reduction of the chromen-2-one core can lead to the formation of dihydro derivatives.
Substitution: The propyl group at the 4-position can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives .
Scientific Research Applications
2-oxo-4-propyl-2H-chromen-7-yl beta-D-glucopyranoside has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer and cardiovascular disorders.
Mechanism of Action
The mechanism of action of 2-oxo-4-propyl-2H-chromen-7-yl beta-D-glucopyranoside involves its interaction with various molecular targets and pathways. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The beta-D-glucopyranoside moiety may enhance the compound’s solubility and bioavailability, facilitating its transport and uptake in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-oxo-2H-chromen-7-yl 6-O-beta-D-xylopyranosyl-beta-D-glucopyranoside: Another glycoside derivative of chromen-2-one with similar biological activities.
2-hydroxy-3-(5-hydroxy-7,8-dimethoxy-4-oxo-4H-chromen-2-yl)phenyl beta-D-glucopyranoside: A structurally related compound with additional hydroxyl and methoxy groups.
Uniqueness
2-oxo-4-propyl-2H-chromen-7-yl beta-D-glucopyranoside is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C18H22O8 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
4-propyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
InChI |
InChI=1S/C18H22O8/c1-2-3-9-6-14(20)25-12-7-10(4-5-11(9)12)24-18-17(23)16(22)15(21)13(8-19)26-18/h4-7,13,15-19,21-23H,2-3,8H2,1H3/t13-,15-,16+,17-,18-/m1/s1 |
InChI Key |
IGYUYWDDVAWVPJ-SOVHRIKKSA-N |
Isomeric SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
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